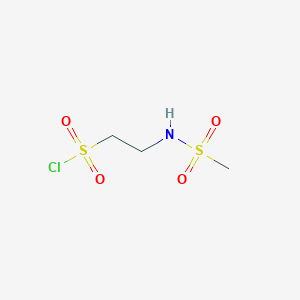

2-(Methanesulfonamido)ethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methanesulfonamido)ethanesulfonyl chloride is a chemical compound with the molecular formula C3H8ClNO4S2 . It has a molecular weight of 221.67.

Molecular Structure Analysis

The molecular structure of 2-(Methanesulfonamido)ethanesulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is not provided in the sources.Chemical Reactions Analysis

While specific chemical reactions involving 2-(Methanesulfonamido)ethanesulfonyl chloride are not available, related compounds like methanesulfonyl chloride are known to react with alcohols in the presence of a non-nucleophilic base . They can also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Applications De Recherche Scientifique

Large-Scale Preparation and Synthesis

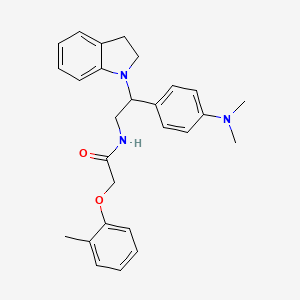

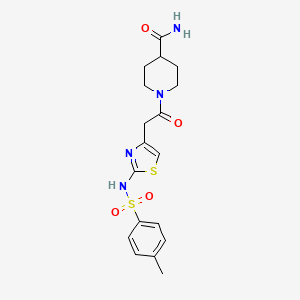

2-(Methanesulfonamido)ethanesulfonyl chloride is a significant compound utilized in the synthesis of various drug candidates. A scalable process has been developed for the preparation of this compound, proving its importance in large-scale pharmaceutical manufacturing. The preparation process involves a four-step sequence and has been demonstrated to be efficient on a multikilogram scale, yielding the material with a high chemical purity of over 98% (Meckler & Herr, 2012).

Electrochemical Properties and Applications

The electrochemical properties of vanadium pentoxide (V2O5) films in methanesulfonyl chloride-aluminum chloride ionic liquid were explored, highlighting the potential of 2-(Methanesulfonamido)ethanesulfonyl chloride in energy storage and battery applications. The study demonstrated the reversible intercalation of sodium into the V2O5 film, indicating its potential use in sodium-ion batteries and other electrochemical devices (Su, Winnick, & Kohl, 2001).

Photocatalytic Applications

The photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 illuminated with UV light was investigated. The study revealed the compound's progressive oxidation yielding a wide array of intermediates and final products. This process's findings contribute to understanding the photocatalytic applications of 2-(Methanesulfonamido)ethanesulfonyl chloride and its potential use in environmental cleanup and pollution control (Martyanov & Klabunde, 2003).

Catalytic and Synthetic Chemistry

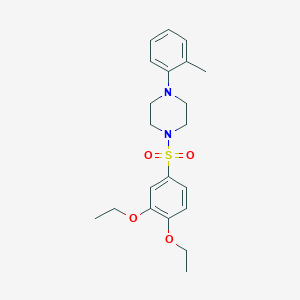

In the realm of catalytic and synthetic chemistry, the compound has been used in the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides. This method is significant as it avoids potentially genotoxic reagents and byproducts, underscoring the compound's role in safer and more environmentally-friendly chemical synthesis (Rosen et al., 2011).

Material Synthesis and Modification

2-(Methanesulfonamido)ethanesulfonyl chloride has been used in the synthesis of benzoxazoles and in the oxidation of sulfur compounds to aryl or heteroarylsulfonyl chlorides. These findings highlight the compound's versatility in creating materials with a broad range of potential applications, from pharmaceuticals to materials science (Kumar, Rudrawar, & Chakraborti, 2008); (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011).

Mécanisme D'action

Target of Action

It is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methanesulfonamido)ethanesulfonyl chloride . For instance, the presence of moisture can lead to decomposition . Therefore, it is typically stored under an inert atmosphere and at low temperatures .

Propriétés

IUPAC Name |

2-(methanesulfonamido)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVLXTXNUIDFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methanesulfonamido)ethanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)